molecular formula C10H12O3 B14707766 (Furan-2-yl)methyl 3-methylbut-2-enoate CAS No. 13678-62-1

(Furan-2-yl)methyl 3-methylbut-2-enoate

Cat. No.: B14707766
CAS No.: 13678-62-1
M. Wt: 180.20 g/mol
InChI Key: WQRKWVMLUMILJU-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl 3-methylbut-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a methylbutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl 3-methylbut-2-enoate typically involves the esterification of furan-2-carboxylic acid with 3-methylbut-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: (Furan-2-yl)methyl 3-methylbut-2-en-1-ol.

    Substitution: Various substituted furan derivatives, depending on the nucleophile used.

Scientific Research Applications

(Furan-2-yl)methyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl 3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of (Furan-2-yl)methyl 3-methylbut-2-enoate.

    3-Methylbut-2-en-1-ol: Another precursor used in the synthesis.

    Furan-2,5-dione: A product of the oxidation of the furan ring.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a methylbutenoate moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

13678-62-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

furan-2-ylmethyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H12O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-6H,7H2,1-2H3

InChI Key

WQRKWVMLUMILJU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CO1)C

Origin of Product

United States

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